molecular formula C17H19ClN2O B2938677 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide CAS No. 1147697-63-9

2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide

Cat. No. B2938677
CAS RN: 1147697-63-9
M. Wt: 302.8
InChI Key: QUTOKZMUQOYESS-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide, also known as JNJ-19396876, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the nervous system. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. It also acts as a potent antagonist of the P2X3 receptor, which is involved in nociception and cough reflex.
Biochemical and physiological effects:
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been shown to possess potent anti-inflammatory and analgesic effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been shown to reduce pain behavior in various animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is its poor solubility in aqueous media, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the research and development of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide. One of the areas of interest is the potential use of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide as a treatment for neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is the potential use of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide as a treatment for COPD and other respiratory disorders, which are major causes of morbidity and mortality worldwide. Further research is also needed to elucidate the exact mechanism of action of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide in high yield and purity.

Scientific Research Applications

2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, analgesic, and antinociceptive properties in preclinical studies. It has also been studied for its potential use as a treatment for neuropathic pain, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

IUPAC Name

2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-4-15(13-8-5-11(2)6-9-13)20-17(21)14-10-7-12(3)19-16(14)18/h5-10,15H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTOKZMUQOYESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(N=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide

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